molecular formula C18H26N4O3 B10976892 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(morpholin-4-yl)propan-2-yl]furan-2-carboxamide

Cat. No.: B10976892
M. Wt: 346.4 g/mol
InChI Key: AOVAJWBRRDLSDO-UHFFFAOYSA-N
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Description

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a morpholine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE typically involves the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the morpholine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(1-METHYL-2-MORPHOLINOETHYL)-2-FURAMIDE is unique due to its combination of pyrazole, morpholine, and furan rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-13-10-15(3)22(20-13)12-16-4-5-17(25-16)18(23)19-14(2)11-21-6-8-24-9-7-21/h4-5,10,14H,6-9,11-12H2,1-3H3,(H,19,23)

InChI Key

AOVAJWBRRDLSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)CN3CCOCC3)C

Origin of Product

United States

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